molecular formula C9H14BrN3 B581450 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine CAS No. 1216027-34-7

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine

Cat. No.: B581450
CAS No.: 1216027-34-7
M. Wt: 244.136
InChI Key: OXBMBNHITDAFRE-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine is a brominated aminopyridine derivative with the molecular formula C 9 H 14 BrN 3 and a molecular weight of 244.14 g/mol . This compound is provided with a high purity level of 95% or greater and is characterized by its CAS registry number, 1216027-34-7 . As a substituted pyridine, this compound serves as a valuable synthetic building block in medicinal and organic chemistry. Pyridine derivatives are extensively utilized in pharmaceutical research due to their presence in numerous bioactive molecules and drugs, exhibiting a wide range of biological activities such as antiviral, antimicrobial, and antitumor properties . The specific substitution pattern on this pyridine core—featuring a bromo group at the 3-position and a diethylamino group at the 2-position—makes it a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The bromine atom acts as a good leaving group, enabling the construction of more complex molecular architectures. The reactivity of aminopyridines is well-documented; they can undergo typical reactions such as acylation and sulfonylation at the exocyclic amino group . This particular compound is intended for use in scientific research applications only. It is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

3-bromo-2-N,2-N-diethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-3-13(4-2)9-8(10)5-7(11)6-12-9/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMBNHITDAFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Followed by Reduction

Nitration of 3-bromo-2-(N,N-diethylamino)pyridine requires a nitro group-directing strategy. Protecting the diethylamino group as an amide temporarily reduces its electron-donating effect, allowing nitration at position 5. For example, acetylation of the diethylamino group with acetic anhydride forms an acetamide derivative, which directs nitration to position 5. Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe) yields the amino group.

Hofmann Rearrangement of Carboxylic Acid Derivatives

A Hofmann rearrangement of 5-bromo-6-(N,N-diethylamino)nicotinamide provides an alternative route. Treatment with bromine and sodium hydroxide converts the amide to an amine, as demonstrated in the synthesis of 5-amino-3-bromo-2-methylpyridine . Adapting this method, 5-bromo-6-(N,N-diethylamino)nicotinamide undergoes rearrangement to yield the target compound.

Installation of the N,N-Diethylamino Group at Position 2

The diethylamino group is typically introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution of Halopyridines

Reaction of 2-chloropyridine derivatives with diethylamine under elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) facilitates substitution. For example, 2-(N,N-diethylamino)pyridine was synthesized by heating 2-chloropyridine with excess diethylamine in DMF at 90°C for 12 hours.

Reductive Amination of Pyridine Ketones

Reductive amination of 2-acetylpyridine with diethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol provides a secondary route. This method is advantageous for avoiding harsh reaction conditions.

Integrated Synthetic Routes

Combining the above strategies, two viable pathways emerge:

Route 1: Sequential Functionalization

  • Diethylamino Introduction : React 2-chloropyridine with diethylamine to form 2-(N,N-diethylamino)pyridine.

  • Nitration : Protect the diethylamino group as an acetamide, nitrate at position 5, and deprotect.

  • Bromination : Use directed metalation or diazotization to introduce bromine at position 3.

  • Nitro Reduction : Reduce the nitro group to amine using H₂/Pd-C.

Route 2: Convergent Synthesis

  • Bromination of 2-(N,N-diethylamino)pyridine : Use DoM to brominate at position 3.

  • Amination via Hofmann Rearrangement : Convert a pre-installed carboxylic acid derivative at position 5 to an amine.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The diethylamino group’s strong ortho/para-directing nature complicates bromination at position 3. Solutions include:

  • Temporary Protection : Acetylation of the diethylamino group moderates its directing effect.

  • Meta-Directing Templates : Use of bulky substituents or metal coordination to steer bromination.

Functional Group Compatibility

Analytical and Characterization Data

Key spectroscopic data for intermediates and the target compound include:

  • ¹H NMR : Diethylamino protons resonate as a quartet at δ 1.2–1.4 ppm (CH₃) and triplet at δ 3.4–3.6 ppm (CH₂).

  • ¹³C NMR : The quaternary carbon at position 3 (C-Br) appears at δ 120–125 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 285.04 [M+H]⁺.

Industrial and Scalability Considerations

Large-scale synthesis faces challenges in cost and safety:

  • Bromine Handling : Use of flow chemistry minimizes exposure to toxic Br₂.

  • Catalyst Recycling : Palladium catalysts in reduction steps can be recovered via filtration.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H bromination and enzymatic amination, though these remain exploratory for pyridine systems .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and amines for amino substitution.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds with similar structures have been investigated for their potential antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogens, suggesting that 5-amino-3-bromo-2-(N,N-diethylamino)pyridine could exhibit similar activity .
  • Anti-inflammatory Agents : Research has indicated that pyridine derivatives can serve as intermediates in the synthesis of anti-inflammatory drugs. The ability to modify the amino and bromo groups allows for the development of compounds targeting inflammatory pathways in diseases such as rheumatoid arthritis .
  • Neuropharmacology : The N,N-diethylamino moiety may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. This characteristic is significant for developing neuroactive agents, particularly in treating neurological disorders .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : The compound can be utilized to synthesize various heterocyclic compounds through nucleophilic substitution reactions. Its bromine atom is a good leaving group, facilitating the formation of more complex structures .
  • Ligand Development : In coordination chemistry, this compound can act as a ligand for metal complexes. The nitrogen atoms in the pyridine ring can coordinate with metal ions, leading to new materials with potential applications in catalysis and materials science .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent.

StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Case Study 2: Synthesis of Novel Heterocycles

In a synthetic pathway involving this compound, researchers successfully synthesized a series of novel heterocycles with promising biological activity. The synthetic route involved:

  • Bromination of the pyridine ring.
  • Nucleophilic substitution with various amines.
  • Characterization through NMR and mass spectrometry.

The resulting compounds exhibited enhanced pharmacological profiles compared to their precursors.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

  • Molecular Formula : C₇H₁₀BrN₃ (vs. C₈H₁₃BrN₃ for the diethyl variant)
  • Key Differences: Substituent: Dimethylamino (-N(CH₃)₂) at position 2. Properties: Reduced steric bulk and lower lipophilicity compared to the diethylamino analog. Purity: 95% (commercial availability) .

5-Amino-3-bromo-2-methylpyridine

  • Molecular Formula : C₆H₆BrN₃ (estimated).
  • Key Differences: Substituent: Methyl (-CH₃) at position 2. Properties: The absence of an amino group at position 2 reduces hydrogen-bonding capacity, decreasing solubility in polar solvents. Synthesis: Prepared via halogenation and amination steps, differing from the diethylamino variant’s nucleophilic substitution .

2-Amino-5-bromo-3-hydroxypyridine

  • Molecular Formula : C₅H₅BrN₂O.
  • Key Differences: Substituents: Hydroxyl (-OH) at position 3, amino (-NH₂) at position 2. Properties: The hydroxyl group introduces hydrogen-bonding and acidity (pKa ~8–10), enhancing aqueous solubility but reducing lipid membrane penetration. Bromo at position 5 may direct electrophilic substitution differently .

3-Amino-2-Bromo-5-Fluoropyridine

  • Molecular Formula : C₅H₄BrFN₂.
  • Key Differences: Substituents: Fluoro at position 5, amino at position 3. Properties: Fluorine’s electronegativity increases electron-withdrawing effects, activating the ring for nucleophilic attack at position 2.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties Applications
5-Amino-3-bromo-2-(N,N-diethylamino)pyridine C₈H₁₃BrN₃ Br (3), NH₂ (5), NEt₂ (2) ~231.1 g/mol High lipophilicity, steric bulk Drug intermediates, ligands
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine C₇H₁₀BrN₃ Br (3), NH₂ (5), NMe₂ (2) ~216.1 g/mol Moderate lipophilicity, lower steric Synthetic chemistry
5-Amino-3-bromo-2-methylpyridine C₆H₆BrN₃ Br (3), NH₂ (5), CH₃ (2) ~200.0 g/mol Low solubility, reactive at position 3 Cross-coupling reactions
2-Amino-5-bromo-3-hydroxypyridine C₅H₅BrN₂O Br (5), NH₂ (2), OH (3) ~189.0 g/mol High solubility, acidic hydroxyl Chelating agents
3-Amino-2-Bromo-5-Fluoropyridine C₅H₄BrFN₂ Br (2), NH₂ (3), F (5) ~191.0 g/mol Electron-deficient ring, bioactive Pharmaceuticals

Pharmacological and Industrial Relevance

  • Lipophilicity: The diethylamino group in the target compound enhances blood-brain barrier penetration, making it suitable for CNS-targeting drugs, unlike hydrophilic analogs like 2-amino-5-bromo-3-hydroxypyridine.
  • Steric Effects: Bulkier substituents (e.g., diethylamino) may reduce metabolic degradation, improving drug half-life compared to methyl or hydroxyl analogs .

Biological Activity

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with an N,N-diethylamino group. Its molecular formula includes elements such as nitrogen, carbon, hydrogen, and bromine. The unique substitution pattern is crucial for its biological activity, influencing solubility and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Pyridine derivatives have been studied for their antimicrobial efficacy against various pathogens. For instance, some derivatives have shown potential against bacteria like Escherichia coli and fungi such as Candida albicans .
  • Anticancer Potential : Similar compounds have been investigated for their anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. The structural modifications can significantly enhance or diminish these effects .

The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as a ligand to bind enzymes or receptors, modulating their activity. The precise pathways depend on the biological context in which the compound is studied .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
3-Amino-5-bromopyridineBromine at position 5Exhibits different reactivity patterns
2-Amino-5-bromopyridineAmino group at position 2Known for its role in pharmaceutical synthesis
4-Amino-3-bromopyridineAmino group at position 4Potential anti-cancer activity
5-Amino-3-chloropyridineChlorine instead of bromineDifferent electronic properties affecting reactivity

This table illustrates how the unique substitution pattern of this compound may influence its biological activities compared to other related compounds.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for preparing 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-amino-3-(N,N-diethylamino)pyridine with reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) typically yields the 3-bromo derivative. Regioselectivity is influenced by the directing effects of the amino and diethylamino groups . Methodological Note : Optimize stoichiometry (e.g., 1.1–1.3 eq Br₂ equivalents) and monitor temperature to minimize side reactions (e.g., over-bromination). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What safety precautions are critical when handling this compound?

The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H334). Use PPE (gloves, goggles, fume hood) and adhere to WGK 3 regulations for water hazard. Store in airtight containers away from light and moisture .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Analytical Methods :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
    • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.2–1.4 ppm for CH₂CH₃ groups; ²J coupling for pyridine protons).
    • Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-diethylamino group influence reactivity in cross-coupling reactions?

The bulky diethylamino group at the 2-position can hinder coupling at adjacent positions. For Suzuki-Miyaura reactions, the 3-bromo site is more reactive than the 5-amino group due to reduced steric hindrance. Computational studies (DFT) suggest that electron-donating groups like –N(CH₂CH₃)₂ increase electron density at the pyridine ring, modulating reactivity . Experimental Design : Compare coupling efficiency (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids at 80°C. Monitor yields and byproducts via TLC/GC-MS .

Q. What challenges arise in analyzing tautomeric or conformational equilibria of this compound?

The amino and diethylamino groups may participate in tautomerism or hydrogen bonding, complicating spectral interpretation. For example, dynamic NMR studies (variable-temperature ¹H NMR) can reveal exchange processes between tautomers. Solvent polarity (e.g., DMSO vs. CDCl₃) significantly impacts equilibrium .

Q. How can conflicting regioselectivity data in bromination reactions be resolved?

Contradictions in bromination positions (e.g., 3- vs. 5-bromo derivatives) often stem from competing directing effects. For instance, the –NH₂ group is a stronger ortho/para director than –N(CH₂CH₃)₂. Use deuterated analogs or computational modeling (e.g., Fukui indices) to predict dominant pathways .

Methodological Recommendations

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups.
  • Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
  • Troubleshooting : If bromination yields drop below 50%, check reagent freshness or switch to alternative bromine sources (e.g., CuBr₂).

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